2-Methyl-4-(thiophen-3-yl)butan-1-amine
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Overview
Description
2-Methyl-4-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method involves the alkylation of thiophene with a suitable alkyl halide in the presence of a base. For instance, the reaction of thiophene with 2-bromo-2-methylbutane in the presence of a strong base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
2-Methyl-4-(thiophen-3-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: This compound is structurally related and functions as a norepinephrine-dopamine reuptake inhibitor.
Thiophene-2-ethylamine: Another similar compound used in the synthesis of various derivatives.
Uniqueness
2-Methyl-4-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H15NS |
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Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6,10H2,1H3 |
InChI Key |
WBQZYPCRECTKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)CN |
Origin of Product |
United States |
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